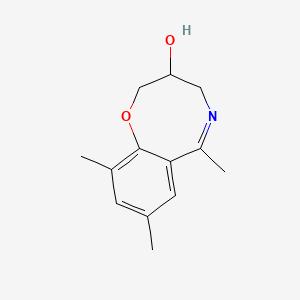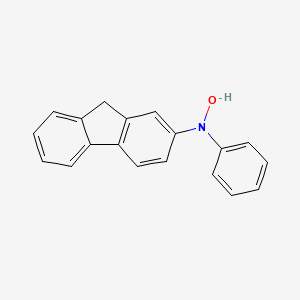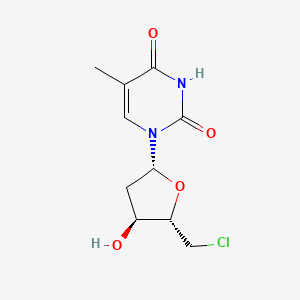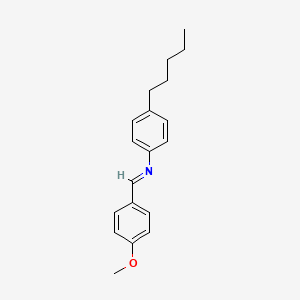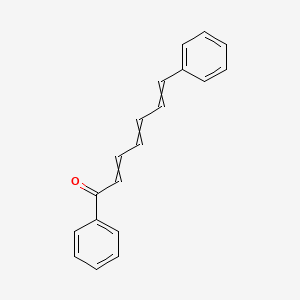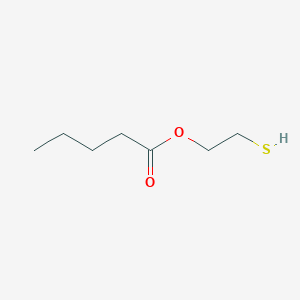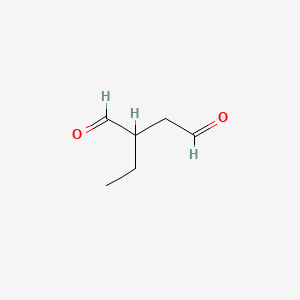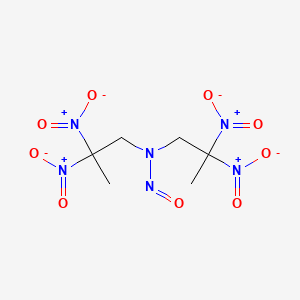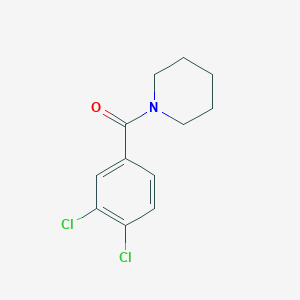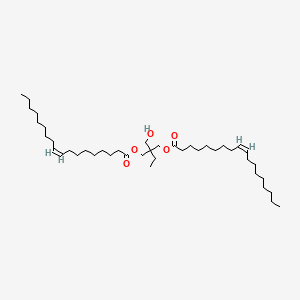![molecular formula C12H30N6 B14691867 N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine CAS No. 31295-53-1](/img/structure/B14691867.png)
N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C10H25N5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its multiple amino groups and a piperazine ring, making it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with piperazine and other reagents under controlled conditions. One common method includes:
Reacting ethylenediamine with piperazine: This reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of polymers and as a curing agent in epoxy resins.
Wirkmechanismus
The mechanism by which N1,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The multiple amino groups and the piperazine ring provide multiple binding sites, allowing it to interact with various molecular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylethylenediamine: Similar structure but lacks the piperazine ring.
N,N-Bis(2-aminoethyl)ethylenediamine: Similar structure but with different substituents on the nitrogen atoms.
N-(2-Aminoethyl)piperazine: Contains the piperazine ring but with fewer amino groups.
Uniqueness
N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine is unique due to its combination of multiple amino groups and a piperazine ring, providing versatile binding sites for complex formation. This makes it particularly useful in applications requiring strong and stable interactions with metal ions and other molecules.
Eigenschaften
CAS-Nummer |
31295-53-1 |
|---|---|
Molekularformel |
C12H30N6 |
Molekulargewicht |
258.41 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)-N'-[2-(2-piperazin-1-ylethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H30N6/c13-1-7-17(8-2-14)9-3-15-4-10-18-11-5-16-6-12-18/h15-16H,1-14H2 |
InChI-Schlüssel |
QGFXWLUNWJUSNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCNCCN(CCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



